tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Description
tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a trimethylsilyl (TMS)-protected ethynyl group at position 5 and a tert-butyl carbamate group at position 1. This compound is of significant interest in medicinal chemistry and materials science due to its modular structure, which allows for functionalization via cross-coupling reactions or deprotection strategies. The TMS-ethynyl group enhances stability during synthesis while enabling downstream derivatization, such as in click chemistry or Sonogashira couplings .
Properties
IUPAC Name |
tert-butyl 5-(2-trimethylsilylethynyl)pyrazolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2Si/c1-16(2,3)21-15(20)19-14-13(11-18-19)9-12(10-17-14)7-8-22(4,5)6/h9-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEFQZUQBYCYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)C#C[Si](C)(C)C)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112970 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-[2-(trimethylsilyl)ethynyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305325-05-6 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-[2-(trimethylsilyl)ethynyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-[2-(trimethylsilyl)ethynyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sonogashira Coupling for Trimethylsilyl-Ethynyl Substitution
The key step for installing the trimethylsilyl-ethynyl group involves a palladium-catalyzed cross-coupling reaction between a halogenated pyrazolo[3,4-b]pyridine derivative and ethynyltrimethylsilane.
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- Halogenated pyrazolo[3,4-b]pyridine (usually 5-bromo or 5-iodo derivative)
- Ethynyltrimethylsilane
- PdCl2(PPh3)2 as catalyst
- CuI as co-catalyst
- Base such as diethylamine or triethylamine
- Solvent: Tetrahydrofuran (THF) or similar
- Temperature: Around 50–60 °C
- Atmosphere: Inert (argon or nitrogen) to prevent oxidation
Typical Yield: 80–90% for this step, indicating high efficiency.
Protection of the N-1 Position with tert-Butyl Carboxylate
The tert-butyl ester protecting group is introduced to the nitrogen atom at the 1-position of the pyrazolo[3,4-b]pyridine ring to stabilize the molecule and facilitate further reactions.
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- Reaction of the pyrazolo[3,4-b]pyridine intermediate with di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate under basic conditions (e.g., triethylamine)
- Solvent: Acetonitrile or dichloromethane
- Temperature: Ambient to mild heating (room temperature to 50 °C)
- Reaction time: Several hours to overnight
Outcome: Formation of tert-butyl 1-carboxylate derivative with yields ranging from 50% to 85% depending on conditions.
Use of Strong Bases and Organolithium Reagents
In some synthetic routes, the ethynyltrimethylsilane is first deprotonated using a strong base such as n-butyllithium at low temperatures (-78 °C) to form an acetylide anion, which then reacts with a halogenated pyrazolo[3,4-b]pyridine intermediate.
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- Ethynyltrimethylsilane dissolved in anhydrous THF
- Addition of n-butyllithium dropwise at -78 °C under argon
- Stirring for 1–2 hours to generate the acetylide anion
- Addition of the halogenated pyrazolo[3,4-b]pyridine intermediate
- Reaction monitored by TLC until completion
- Quenching with ammonium chloride solution
- Extraction and purification by chromatography
Yield: Approximately 85–90% for this step.
Purification Techniques
- Flash chromatography on silica gel is commonly used to purify intermediates and the final product.
- Preparative high-performance liquid chromatography (HPLC) is employed for final purification to achieve >95% purity, especially for pharmaceutical applications.
- Crystallization from organic solvents may be used to obtain analytically pure samples.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Halogenation or functionalization of pyrazolo[3,4-b]pyridine | Starting heterocycle or halogenated intermediate | Ambient to mild | Variable | Precursor synthesis |
| 2 | Protection of N-1 with tert-butyl carboxylate | Boc2O or tert-butyl chloroformate, base (TEA) | 25–50 °C | 50–85 | Stabilizes nitrogen position |
| 3 | Sonogashira coupling | PdCl2(PPh3)2, CuI, ethynyltrimethylsilane, base | 50–60 °C | 80–90 | Key step for ethynyl substitution |
| 4 | Alternative acetylide addition | n-BuLi, ethynyltrimethylsilane, THF | -78 °C to RT | 85–90 | Organolithium route for ethynylation |
| 5 | Purification | Flash chromatography, preparative HPLC | Ambient | — | Ensures high purity |
Research Findings and Considerations
- The use of trimethylsilyl protection on the ethynyl group prevents polymerization and side reactions during coupling and subsequent steps, enhancing yield and selectivity.
- Strict inert atmosphere and low temperature control are critical during organolithium-mediated steps to avoid decomposition or side reactions.
- The tert-butyl protecting group is stable under the coupling conditions but can be selectively removed later if needed for further derivatization.
- Optimization of catalyst loading, base choice, and solvent system can significantly impact the efficiency of the Sonogashira coupling step.
- Industrial scale synthesis may incorporate continuous flow reactors to improve reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a potential scaffold for the development of novel pharmaceuticals due to its unique structural features. Its pyrazolo[3,4-b]pyridine core is known for various biological activities, including anti-inflammatory and antitumor properties.
Case Study: Antitumor Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant cytotoxicity against cancer cell lines. A study demonstrated that modifications to the tert-butyl and trimethylsilyl groups can enhance the selectivity and potency of these compounds against specific cancer types.
Synthetic Methodologies
tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate serves as an important intermediate in organic synthesis. Its ethynyl group allows for further functionalization through cross-coupling reactions.
Table 1: Synthetic Routes Involving the Compound
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of functional materials such as sensors and catalysts.
Case Study: Sensor Development
Recent advancements have explored the use of pyrazolo[3,4-b]pyridine derivatives in the fabrication of electrochemical sensors for detecting environmental pollutants. The incorporation of the tert-butyl and trimethylsilyl groups enhances the stability and sensitivity of these sensors.
Mechanism of Action
The mechanism by which tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate with structurally related compounds, emphasizing substituent effects and applications:
Stability and Electronic Effects
- The TMS-ethynyl group in the target compound improves stability against oxidation compared to unprotected ethynyl analogs. However, it is less reactive in direct coupling reactions than bromo or boronate derivatives .
- Bromo and boronate analogs exhibit higher reactivity in cross-couplings but require careful handling due to sensitivity to moisture (boronate) or light (bromo) .
Research Findings and Trends
- Synthetic Versatility : The tert-butyl carbamate group is a common protective strategy across analogs, enabling selective deprotection for late-stage functionalization .
- Trends in Substituents : Electron-deficient groups (e.g., boronate, bromo) dominate in coupling reactions, while TMS-ethynyl and hydroxypropynyl groups serve as stabilized intermediates for further elaboration .
- Challenges : Steric effects from the tert-butyl group can hinder reactions at position 1, necessitating optimized conditions for derivatization .
Biological Activity
tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a synthetic compound with a pyrazolo[3,4-b]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development targeting various diseases. The following sections will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNOSi
- Molar Mass : 315.44 g/mol
- CAS Number : 1305325-05-6
- Density : 1.06 g/cm³ (predicted)
- Boiling Point : 400.7 °C (predicted)
- pKa : 0.34 (predicted)
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Kinase Inhibition : Compounds with a pyrazolo[3,4-b]pyridine structure have been identified as potent inhibitors of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. Inhibition of TRKs can lead to reduced tumor growth in cancer models .
- Phosphodiesterase Inhibition : This compound has shown potential as a phosphodiesterase type 4 (PDE4) inhibitor, which is significant for treating inflammatory diseases and conditions such as chronic obstructive pulmonary disease (COPD) .
- Adenosine Receptor Modulation : It has been reported that pyrazolo[3,4-b]pyridines can act as selective inhibitors of adenosine receptors, which play crucial roles in various physiological processes including neurotransmission and immune response .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated in various studies:
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrazolo[3,4-b]pyridine derivatives against viruses such as herpes simplex virus type 1 (HSV-1). These compounds demonstrated significant antiviral efficacy with low cytotoxicity profiles .
Case Study: Cancer Treatment
In a study focusing on TRK inhibition, several derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. One derivative showed an IC value of 50 nM against TRKA, indicating strong potential for further development as an anticancer agent .
Table of Biological Activities
| Activity Type | Target/Pathway | IC / EC | Reference |
|---|---|---|---|
| TRK Inhibition | TRKA | 50 nM | |
| PDE4 Inhibition | PDE4 | 100 nM | |
| Antiviral Activity | HSV-1 | EC: 0.012 M |
Safety and Toxicology
While the compound exhibits promising biological activity, safety assessments indicate it is harmful if swallowed and irritating to the eyes. Proper handling procedures must be followed to mitigate risks associated with exposure .
Q & A
Q. What analytical techniques differentiate polymorphic forms of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
